1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step organic reactions. One common method involves the reaction of 1-methyl-1,3-benzodiazole-5-carboxylic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance production efficiency.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1,2,4-triazole-3-boronic acid pinacol ester
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Uniqueness: 1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole-5-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the benzodiazole ring and the carboxylic acid group
Properties
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4.ClH/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(19)20)7-11-12(10)18(5)8-17-11;/h6-8H,1-5H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMWOUJZJRLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C=N3)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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